molecular formula C18H16N2O2S2 B2851575 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-44-6

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No.: B2851575
CAS No.: 303147-44-6
M. Wt: 356.46
InChI Key: QGUOLGKOBHYENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a chemical research compound designed for investigative purposes in medicinal chemistry and drug discovery. Its core structure, featuring a phenylpyrimidine scaffold, is of significant scientific interest. This scaffold is recognized in research for its potential to interact with key enzymatic targets . Specifically, structural analogues based on the 2-phenylpyrimidine core have been explored as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme implicated in inflammatory processes, and compounds that modulate its activity are valuable tools for studying inflammation and related pathways . The distinct substituents on this compound—a methylsulfanyl group and a phenylsulfonylmethyl group—may contribute to its binding affinity and selectivity profile, making it a candidate for developing novel therapeutic agents . Research into pyrimidine derivatives of this class extends to other areas, including investigations for anticancer potential . This compound is supplied for research use only and is intended for scientists to utilize in biochemical profiling, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-methylsulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-23-17-12-15(13-24(21,22)16-10-6-3-7-11-16)19-18(20-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOLGKOBHYENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : This is achieved through the condensation of appropriate precursors like β-diketones with amidines under acidic or basic conditions.
  • Introduction of Methylsulfanyl Group : Nucleophilic substitution of a halogenated pyrimidine derivative with methylthiol is commonly used.
  • Addition of Phenylsulfonylmethyl Group : This can be accomplished through a sulfonylation reaction involving a sulfonyl chloride reacting with a methylated pyrimidine derivative.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, various derivatives have shown promising results against multiple cancer cell lines, including:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.46 ± 0.04CDK2 inhibition
Novel derivativesHCT1160.39 ± 0.06Aurora-A kinase inhibition
Pyrazole derivativesA3754.2Cell cycle arrest at S phase

These findings suggest that the compound may function by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the S phase, which is critical for DNA synthesis.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives on MCF-7 and HCT116 cell lines, demonstrating that modifications to the phenyl and sulfonyl groups significantly enhanced anticancer potency.
  • Mechanistic Insights : Research has shown that compounds similar to this compound exhibit high selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS/Evidence) Position 4 Substituent Position 6 Substituent Key Features
Target Compound (320421-37-2, ) Methylsulfanyl (-SMe) Phenylsulfonylmethyl (-CH₂SO₂Ph) High polarity due to SO₂; potential enzyme inhibition via electron withdrawal.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (478031-54-8, ) 4-Chlorophenylsulfanyl (-SPhCl) Methylsulfonylmethyl (-CH₂SO₂Me) Chlorine enhances lipophilicity; methylsulfonyl smaller than phenylsulfonyl.
4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine (477886-16-1, ) Methylsulfanylmethyl (-CH₂SMe) Trifluoromethylphenylsulfanyl (-SPhCF₃) CF₃ group increases stability and bioavailability; dual thioether motifs.
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate (860649-58-7, ) Ethylsulfanyl (-SEt) Phenylsulfonylmethyl (-CH₂SO₂Ph) Ester side chain introduces hydrolyzable moiety; similar sulfonyl group to target.

Key Findings and Implications

Bioactivity Gaps : While pyrimidine-2,4-diones () and methylsulfanyl derivatives () show antimicrobial/antiviral activity, the target compound’s sulfonyl group may confer unique selectivity. Further assays are needed to confirm these properties.

Synthetic Flexibility : Substituents at position 6 are highly tunable. For example, replacing phenylsulfonyl with trifluoromethylphenylsulfanyl () balances polarity and lipophilicity for CNS penetration.

Preparation Methods

Hantzsch-Type Cyclization with Modified β-Diketones

In the Hantzsch synthesis, a β-diketone reacts with an amidine to form 1,4-dihydropyrimidines, which are subsequently oxidized to aromatic pyrimidines. For the target compound, a β-diketone precursor bearing a phenylsulfonylmethyl group (e.g., 1-phenylsulfonylmethyl-1,3-diketone) could be condensed with 2-phenylacetamidine to install the C2-phenyl and C6-sulfonylmethyl groups. Oxidation of the intermediate 1,4-dihydropyrimidine with MnO₂ or DDQ yields the aromatic system. Challenges include the synthesis of the sulfonyl-containing β-diketone, which may require protection of the sulfone group during cyclization.

Amidines and 1,3-Dielectrophiles

Alternative routes employ 1,3-dielectrophiles (e.g., α,β-unsaturated ketones) with amidines. For example, reacting 2-phenylacetamidine with a pre-functionalized α,β-unsaturated ketone containing a methylsulfanyl group could directly yield the C4-methylsulfanyl substituent. However, regioselectivity must be carefully controlled to ensure proper positioning of the sulfonylmethyl group.

Post-Functionalization of Pre-Formed Pyrimidine Intermediates

Functionalizing a pre-assembled pyrimidine core offers modularity but requires precise control over substitution patterns.

Nucleophilic Substitution at C4 and C6

A halogenated pyrimidine intermediate, such as 4-chloro-2-phenyl-6-(chloromethyl)pyrimidine, enables sequential nucleophilic substitutions:

  • C4-Methylsulfanyl Introduction : Treatment with sodium thiomethoxide (NaSMe) in DMF at 80°C replaces the C4-chloro group with methylsulfanyl.
  • C6-Sulfonylmethyl Installation : The chloromethyl group at C6 reacts with sodium phenylsulfinate (PhSO₂Na) via nucleophilic substitution, forming the phenylsulfonylmethyl moiety. This step may require phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

Transition Metal-Catalyzed C–H Functionalization

Ruthenium- or palladium-catalyzed C–H activation provides direct access to aryl- and sulfonyl-substituted pyrimidines. For instance, a pyrimidine bearing a methylthio group at C4 could undergo directed C–H arylation at C2 using phenylboronic acid under Ru catalysis. Similarly, sulfonyl groups may be introduced via Pd-catalyzed coupling with sulfonyl chlorides, though competing side reactions (e.g., over-oxidation) must be mitigated.

Oxidation and Sulfur Functional Group Interconversion

The phenylsulfonylmethyl group at C6 may derive from oxidation of a thioether precursor. For example:

  • Introduce a phenylthiomethyl group at C6 via alkylation with benzyl mercaptan.
  • Oxidize the thioether to the sulfone using m-CPBA or H₂O₂ in acetic acid.
    This strategy avoids handling unstable sulfonylmethyl intermediates but requires stringent oxidation conditions to prevent pyrimidine ring degradation.

Key Challenges and Optimizations

Regioselectivity in Cyclocondensation

The relative positions of substituents are highly sensitive to the electronic nature of reactants. Electron-withdrawing groups (e.g., sulfonyl) on β-diketones favor nucleophilic attack at specific carbonyl carbons, dictating substituent placement. Computational modeling (e.g., DFT) could predict optimal reaction trajectories.

Stability of Sulfonylmethyl Intermediates

Sulfonylmethyl-containing intermediates are prone to elimination or hydrolysis. Protecting groups (e.g., tert-butyl esters) or low-temperature conditions (−78°C) may stabilize these species during synthesis.

Purification and Characterization

Chromatographic separation on silica gel (eluent: ethyl acetate/hexane) effectively isolates the target compound. Structural confirmation via ¹H/¹³C NMR should highlight diagnostic signals:

  • C4-SMe : δ ~2.5 ppm (singlet, 3H)
  • C6-CH₂SO₂Ph : δ ~4.3 ppm (singlet, 2H) and aromatic protons at δ 7.5–8.0 ppm.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Hantzsch Cyclization One-pot synthesis; scalable Requires specialized β-diketones 40–60
Post-Functionalization Modular; high regiocontrol Multi-step; purification challenges 25–45
C–H Activation Atom-economical; direct functionalization Catalyst cost; sensitivity to substituents 50–70

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonation. For example:

Introduce the methylsulfanyl group via thiol nucleophilic attack on a chloro-substituted pyrimidine precursor (e.g., using 4-chlorobenzyl chloride and methanethiol under basic conditions) .

Install the phenylsulfonylmethyl group via oxidation of a sulfide intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) .

  • Optimization : Control reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DCM or THF), and stoichiometry (1.2–1.5 equivalents of nucleophiles). Monitor purity via HPLC and adjust column chromatography gradients (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Spectroscopy :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., δ 2.5 ppm for methylsulfanyl protons; δ 130–140 ppm for pyrimidine carbons) .
  • MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~395.1) .
    • Crystallography : X-ray diffraction (SHELX suite) for absolute configuration determination. Refinement protocols should address potential twinning or disorder in sulfonyl groups .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or HIV-1 protease) .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronic effects) influence this compound’s biological activity?

  • SAR Strategies :

  • Replace methylsulfanyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Modify the phenylsulfonyl group to a smaller substituent (e.g., methyl) to reduce steric hindrance in target binding .
    • Validation : Compare IC₅₀ values across analogs using dose-response curves. Molecular docking (AutoDock Vina) can predict binding modes to targets like kinase ATP pockets .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Studies :

  • Kinetic analysis : Pseudo-first-order rate constants under varying pH and nucleophile concentrations.
  • DFT calculations : Model transition states (Gaussian 16) to identify rate-limiting steps (e.g., leaving group departure vs. nucleophilic attack) .
    • Key Findings : Sulfonyl groups activate pyrimidine rings toward nucleophilic substitution by stabilizing negative charge in intermediates .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methods :

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from sulfonyl groups) using Schrödinger Phase .
  • ADMET prediction : SwissADME to optimize logP (target 2–4) and rule out CYP450 inhibition .
    • Case Study : Derivatives with para-substituted phenylsulfonyl groups showed 3-fold higher selectivity for EGFR over VEGFR in silico and in vitro .

Q. How should researchers address discrepancies in crystallographic data or biological activity between batches?

  • Troubleshooting :

  • Crystallography : Check for solvent inclusion or disorder using PLATON SQUEEZE. Re-refine data with SHELXL to adjust occupancy parameters .
  • Bioactivity : Verify purity (>98% by HPLC) and test solubility (e.g., DMSO stock concentration vs. precipitation in assay buffers) .
    • Root Causes : Batch-to-batch variability often arises from incomplete sulfonation or residual solvents affecting crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.